



# Spectroscopic Analysis of 3-(2-Phenoxyethyl)azetidine: A Technical Overview

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Compound of Interest		
Compound Name:	3-(2-Phenoxyethyl)azetidine	
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Kenilworth, NJ – October 26, 2025 – This technical guide provides a summary of the expected spectroscopic characteristics of **3-(2-Phenoxyethyl)azetidine**. As a niche chemical compound, publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for **3-(2-Phenoxyethyl)azetidine** is not readily available in the public domain at this time. However, based on the known spectroscopic behavior of its constituent functional groups—the azetidine ring, the phenoxy group, and the ethyl bridge—we can predict the key spectral features that would be observed upon analysis.

This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in novel azetidine derivatives. The information presented here is based on established principles of spectroscopy and data from analogous structures.

### **Predicted Spectroscopic Data**

The following tables summarize the anticipated spectroscopic data for **3-(2-Phenoxyethyl)azetidine**. These predictions are based on the analysis of related azetidine compounds and general spectroscopic principles.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35 - 7.25	m	2H	Ar-H (meta)
7.00 - 6.90	t	1H	Ar-H (para)
6.90 - 6.80	d	2H	Ar-H (ortho)
4.10 - 4.00	t	2H	O-CH <sub>2</sub>
3.70 - 3.50	m	4H	Azetidine ring CH2 (α to N)
3.00 - 2.80	m	1H	Azetidine ring CH (γ to N)
2.10 - 1.90	q	2H	CH2-CH (ethyl bridge)
1.90 - 1.70	br s	1H	NH

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
158.5	Ar-C (C-O)
129.5	Ar-C (meta)
121.0	Ar-C (para)
114.5	Ar-C (ortho)
67.0	O-CH₂
52.0	Azetidine ring C (α to N)
35.0	CH <sub>2</sub> -CH (ethyl bridge)
33.0	Azetidine ring C (β to N)

Table 3: Predicted Key IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Functional Group
3350 - 3300	N-H Stretch (secondary amine)
3100 - 3000	C-H Stretch (aromatic)
2980 - 2850	C-H Stretch (aliphatic)
1600, 1500	C=C Stretch (aromatic)
1240	C-O Stretch (aryl ether)
1170	C-N Stretch (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
177.11	[M] <sup>+</sup> (Molecular Ion)
148.08	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl group)
120.08	[M - C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup> (Loss of phenoxy group)
94.04	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol)
84.08	[C₅H10N]+ (Azetidinyl ethyl fragment)
57.06	[C₃H¬N]+ (Azetidine ring fragment)

### **Experimental Protocols**

While specific experimental data for the target molecule is unavailable, a general methodology for acquiring such data is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **3-(2-Phenoxyethyl)azetidine** would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

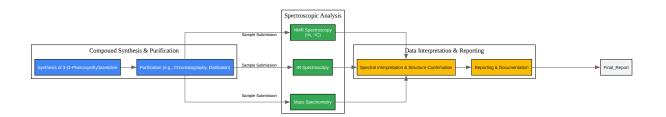


Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound would be prepared on a salt plate (e.g., NaCl or KBr), or the sample would be analyzed as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm<sup>-1</sup>.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.

### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like **3-(2-Phenoxyethyl)azetidine**.



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Caption: Workflow for Spectroscopic Analysis.







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